molecular formula C16H11FO4 B1411521 (2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone CAS No. 2108836-36-6

(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone

Cat. No.: B1411521
CAS No.: 2108836-36-6
M. Wt: 286.25 g/mol
InChI Key: LDENJQRQBVESKE-UHFFFAOYSA-N
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Description

(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is a synthetic organic compound that features a benzofuran core, a structure known for its diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the benzofuran core, followed by functionalization to introduce the fluoro and methoxy groups.

    Formation of Benzofuran Core: The benzofuran core can be synthesized via a cyclization reaction of ortho-hydroxyaryl ketones with appropriate reagents under acidic or basic conditions.

    Functionalization: The introduction of the fluoro and methoxy groups can be achieved through electrophilic aromatic substitution reactions. For instance, fluorination can be carried out using reagents like Selectfluor, while methoxylation can be achieved using methanol in the presence of a catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the benzofuran ring can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether are common reducing agents.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a benzofuranone, while reduction of the carbonyl group would yield a benzofuran alcohol.

Scientific Research Applications

Mechanism of Action

The mechanism of action of (2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it could interfere with cell signaling pathways or induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    Psoralen: Another benzofuran derivative used in the treatment of skin diseases like psoriasis.

    Angelicin: Known for its phototoxic properties and used in phototherapy.

Uniqueness

(2-Fluoro-4-methoxyphenyl)(5-hydroxy-1-benzofuran-3-yl)methanone is unique due to the presence of both fluoro and methoxy groups, which can enhance its biological activity and specificity compared to other benzofuran derivatives .

Properties

IUPAC Name

(2-fluoro-4-methoxyphenyl)-(5-hydroxy-1-benzofuran-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11FO4/c1-20-10-3-4-11(14(17)7-10)16(19)13-8-21-15-5-2-9(18)6-12(13)15/h2-8,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDENJQRQBVESKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)C2=COC3=C2C=C(C=C3)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11FO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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